1-Methyl-3-(m-tolyl)urea

Drug Discovery ADME Prediction Physicochemical Property

This N-methylated arylurea (C9H12N2O, MW 164.20) is distinguished from m-Tolylurea by a methyl substitution, conferring increased lipophilicity (XLogP3 1.7 vs. 1.29). Ideal for de novo SAR studies of urea transporters or as a model compound in ADME prediction refinement. Supplied as a ≥95% pure white crystalline solid. Contact us for bulk quotes and custom synthesis.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
CAS No. 23138-63-8
Cat. No. B15074855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(m-tolyl)urea
CAS23138-63-8
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC
InChIInChI=1S/C9H12N2O/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12)
InChIKeyGPFRYTPWIIKGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(m-tolyl)urea (CAS 23138-63-8): Physicochemical and Structural Profile for Research Procurement


1-Methyl-3-(m-tolyl)urea is an N-methylated arylurea compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol [1]. It is structurally characterized by a urea core substituted with a 3-methylphenyl (m-tolyl) group and a methyl group on the opposite nitrogen atom [1]. This compound is typically supplied as a white crystalline solid with a minimum purity specification of 95% and is intended for research and development applications . Its computed properties include an XLogP3 of 1.7, 2 hydrogen bond donors, and 1 hydrogen bond acceptor, providing a baseline for its behavior in various experimental systems [1].

Why m-Tolylurea Cannot Substitute for 1-Methyl-3-(m-tolyl)urea in Structure-Activity Studies


Substituting 1-Methyl-3-(m-tolyl)urea (CAS 23138-63-8) with its close analog m-Tolylurea (CAS 63-99-0) is not scientifically valid due to fundamental differences in molecular structure and derived properties. While both share the m-tolyl urea scaffold, the former possesses an N-methyl group, whereas the latter has a primary amine group (-NH2) [1][2]. This single substitution results in a 9.3% increase in molecular weight and significantly alters the compound's lipophilicity, as reflected by the computed LogP values (1.7 for the target compound versus 1.29 for m-Tolylurea) [1][2]. Such differences in lipophilicity and hydrogen bonding capacity directly impact a molecule's interaction with biological targets, its cellular permeability, and its overall pharmacokinetic profile, rendering m-Tolylurea unsuitable for any experiment designed to probe the specific effects of the N-methylated derivative.

Quantitative Differentiation of 1-Methyl-3-(m-tolyl)urea vs. m-Tolylurea: Property and Specification Analysis


Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability Predictions

Computational analysis reveals that 1-Methyl-3-(m-tolyl)urea (XLogP3 = 1.7) is significantly more lipophilic than its non-methylated analog, m-Tolylurea (LogP = 1.29) [1][2]. The N-methyl group increases the partition coefficient, which is a key descriptor for predicting passive membrane permeability and oral bioavailability [1][2].

Drug Discovery ADME Prediction Physicochemical Property

Increased Molecular Weight and Reduced Rotatable Bonds Impact Molecular Recognition

The target compound has a molecular weight of 164.20 g/mol and a single rotatable bond [1]. In contrast, m-Tolylurea has a lower molecular weight of 150.18 g/mol and lacks the N-methyl group, which alters its conformational flexibility and steric profile [1]. The 9.3% increase in molecular weight and the presence of the methyl substituent can affect target binding affinity and selectivity by introducing new steric interactions or altering the geometry of hydrogen bonding.

Chemical Biology SAR Studies Molecular Design

Absence of Direct Biological Data Defines Unique Research Niche

A critical differentiation point is the lack of published, quantitative biological activity data for 1-Methyl-3-(m-tolyl)urea. While numerous arylurea derivatives are known to exhibit biological activities, such as inhibiting urea transporters or acting as herbicides [1][2], no specific IC50, Ki, or EC50 values were identified for this exact compound in primary research or authoritative databases. This is in contrast to related N-aryl-N'-methylureas, for which some biological activity has been reported [1].

Target Discovery Chemical Probe Development Urea Transporter Inhibition

Procurement-Driven Application Scenarios for 1-Methyl-3-(m-tolyl)urea in Advanced Research


Structure-Activity Relationship (SAR) Exploration of Urea Transporter Modulators

Given the absence of published biological data, this compound is an ideal candidate for de novo SAR studies to investigate its potential as a urea transporter (UT) inhibitor. Its unique N-methyl substitution differentiates it from common analogs and provides a new chemical starting point for medicinal chemistry programs targeting UTs, which are implicated in diuresis and other physiological processes [1].

In Silico Modeling and ADME Property Profiling

The computed physicochemical properties of 1-Methyl-3-(m-tolyl)urea, particularly its XLogP3 of 1.7 and molecular weight of 164.20 g/mol, make it a well-suited candidate for computational chemistry and ADME prediction studies [1]. It can serve as a model compound for refining algorithms that predict the impact of N-methylation on lipophilicity and permeability in arylurea series.

Development of Novel Analytical Reference Standards

Due to its well-defined structure and commercial availability with a specified purity (≥95%), this compound can be utilized in the development of analytical methods, such as HPLC or LC-MS assays, for the detection and quantification of similar N-methylated urea derivatives in complex biological or environmental matrices .

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